1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)
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Overview
Description
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is an organic compound that features a selenophene ring substituted at the 2 and 4 positions with ethanone groups. Selenophene is a selenium analog of furan and thiophene, containing a five-membered ring with four carbon atoms and one selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophene involves the reaction of selenium with acetylene at high temperatures (around 300°C), yielding selenophene with moderate efficiency . Subsequent functionalization of the selenophene ring can be achieved through electrophilic substitution reactions, which are facilitated by the aromatic nature of the ring .
Industrial Production Methods
Industrial production methods for 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to maintain high temperatures and control reaction conditions more precisely. Additionally, the use of catalysts and optimized reaction conditions would be essential to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can target the ethanone groups, converting them to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, with electrophiles attacking the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring yields selenophene 1,1-dioxide, while reduction of the ethanone groups can produce corresponding alcohols.
Scientific Research Applications
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing oxidative stress and cellular signaling pathways . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur analog of selenophene, containing a five-membered ring with four carbon atoms and one sulfur atom.
Tellurophene: A tellurium analog of selenophene, containing a five-membered ring with four carbon atoms and one tellurium atom.
Uniqueness
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.
Properties
CAS No. |
113495-22-0 |
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Molecular Formula |
C8H8O2Se |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-(4-acetylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8O2Se/c1-5(9)7-3-8(6(2)10)11-4-7/h3-4H,1-2H3 |
InChI Key |
BPHHVRLZCZHWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C[Se]1)C(=O)C |
Origin of Product |
United States |
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